molecular formula C12H10N4O B8416499 3-(5-(1-methyl-1H-pyrrol-2-yl)[1,2,4]oxadiazol-3-yl)pyridine

3-(5-(1-methyl-1H-pyrrol-2-yl)[1,2,4]oxadiazol-3-yl)pyridine

Cat. No.: B8416499
M. Wt: 226.23 g/mol
InChI Key: WEPZABJVPFWWJZ-UHFFFAOYSA-N
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Description

3-(5-(1-methyl-1H-pyrrol-2-yl)[1,2,4]oxadiazol-3-yl)pyridine is a heterocyclic compound that features a pyridine ring fused with an oxadiazole and pyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(1-methyl-1H-pyrrol-2-yl)[1,2,4]oxadiazol-3-yl)pyridine typically involves the formation of the oxadiazole ring followed by its attachment to the pyridine and pyrrole rings. One common method involves the cyclization of a hydrazide with a nitrile oxide to form the oxadiazole ring. This intermediate can then be reacted with a pyridine derivative under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of robust purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(5-(1-methyl-1H-pyrrol-2-yl)[1,2,4]oxadiazol-3-yl)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the oxadiazole or pyridine rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can be employed to introduce different substituents on the pyridine or pyrrole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlling temperature, solvent choice, and reaction time to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while substitution reactions could introduce various functional groups such as halogens, alkyl, or aryl groups.

Scientific Research Applications

3-(5-(1-methyl-1H-pyrrol-2-yl)[1,2,4]oxadiazol-3-yl)pyridine has several scientific research applications:

    Chemistry: It can be used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development. It could be screened for potential antimicrobial, antiviral, or anticancer properties.

    Medicine: If found to be biologically active, it could be developed into therapeutic agents for various diseases.

    Industry: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(5-(1-methyl-1H-pyrrol-2-yl)[1,2,4]oxadiazol-3-yl)pyridine would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole and pyrrole moieties could play a role in binding to these targets, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(5-(1-methyl-1H-pyrrol-2-yl)[1,2,4]oxadiazol-3-yl)pyridine include other heterocyclic compounds with fused ring systems, such as:

  • 3-(5-(1-methyl-1H-pyrrol-2-yl)[1,2,4]triazol-3-yl)pyridine
  • 3-(5-(1-methyl-1H-pyrrol-2-yl)[1,2,4]thiadiazol-3-yl)pyridine
  • 3-(5-(1-methyl-1H-pyrrol-2-yl)[1,2,4]oxadiazol-3-yl)benzene

Uniqueness

The uniqueness of this compound lies in its specific combination of the pyridine, oxadiazole, and pyrrole rings, which can confer distinct chemical and biological properties. This unique structure may result in specific interactions with molecular targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C12H10N4O

Molecular Weight

226.23 g/mol

IUPAC Name

5-(1-methylpyrrol-2-yl)-3-pyridin-3-yl-1,2,4-oxadiazole

InChI

InChI=1S/C12H10N4O/c1-16-7-3-5-10(16)12-14-11(15-17-12)9-4-2-6-13-8-9/h2-8H,1H3

InChI Key

WEPZABJVPFWWJZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1C2=NC(=NO2)C3=CN=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-{5-(1H-pyrrol-2-yl)-[1,2,4]oxadiazol-3-yl}-pyridine (1 g; 0.5 mmol) in 15 ml of dry THF at −70° C. was added 0.18 g of sodium hexamethyl disilazide (1 mmol), the reaction mixture was stirred at −70° C. for 30 min. and at 0° C. for 1 hour. The reaction mixture was cooled to −70° C. and added 0.076 g of iodomethane (0.52 mmol). The reaction mixture was stirred at −70° C. for ½ hour, then at room temperature overnight. The product was isolated by column chromatography. Yield 0.04 g of yellow solid (37%). Mp. 108-109° C.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.18 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.076 g
Type
reactant
Reaction Step Two
[Compound]
Name
yellow solid
Quantity
0.04 g
Type
reactant
Reaction Step Three

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